Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a synthetic organic compound with a complex structure It contains a piperidine ring, a sulfonyl group, and a fluorobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Fluorobenzamido Moiety: This step involves the reaction of the piperidine derivative with 4-fluorobenzoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials.
Biological Studies: It is employed in studies investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can also play a role in binding to target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-((2-(4-chlorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Ethyl 1-((2-(4-bromobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Ethyl 1-((2-(4-methylbenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is unique due to the presence of the fluorine atom in the benzamido moiety. Fluorine atoms can significantly alter the compound’s biological activity and binding affinity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 1-[2-[(4-fluorobenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-2-25-17(22)14-7-10-20(11-8-14)26(23,24)12-9-19-16(21)13-3-5-15(18)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCGNYQLBFRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.